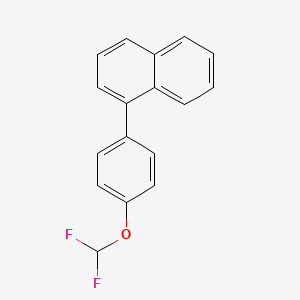

1-(4-(Difluoromethoxy)phenyl)naphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H12F2O |

|---|---|

Molecular Weight |

270.27 g/mol |

IUPAC Name |

1-[4-(difluoromethoxy)phenyl]naphthalene |

InChI |

InChI=1S/C17H12F2O/c18-17(19)20-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,17H |

InChI Key |

IIUYBMJSVJGHKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)OC(F)F |

Origin of Product |

United States |

Sophisticated Spectroscopic and Structural Characterization Techniques in Compound Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton and carbon signals and provides insights into the spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(4-(Difluoromethoxy)phenyl)naphthalene is expected to exhibit a complex pattern of signals in the aromatic region, arising from the protons of the naphthalene (B1677914) and phenyl rings. The naphthalene protons will likely appear as a series of multiplets between δ 7.0 and 8.0 ppm. The protons of the 4-(difluoromethoxy)phenyl group are anticipated to show a characteristic AA'BB' system, with two doublets corresponding to the protons ortho and meta to the naphthalene substituent. A key feature will be the singlet or, more likely, a triplet (due to coupling with the two fluorine atoms) for the difluoromethoxy proton, expected to be significantly downfield due to the electron-withdrawing nature of the fluorine atoms.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display a number of distinct signals corresponding to the carbon atoms in the molecule. The carbon of the difluoromethoxy group will be readily identifiable by its triplet splitting pattern due to one-bond coupling with the two fluorine atoms. The aromatic region will contain a multitude of signals for the naphthalene and phenyl carbons. The chemical shifts of the phenyl carbons will be influenced by the difluoromethoxy and naphthalene substituents.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated compounds. For This compound , a single signal is expected for the two equivalent fluorine atoms of the difluoromethoxy group. The chemical shift of this signal will be characteristic of a difluoromethoxy group attached to a phenyl ring. Coupling to the methoxy (B1213986) proton will result in a doublet in the proton-coupled ¹⁹F NMR spectrum.

| Predicted ¹H NMR Data for this compound | | :--- | :--- | | Proton | Predicted Chemical Shift (ppm) | | Naphthalene Protons | 7.0 - 8.0 (multiplets) | | Phenyl Protons (ortho to naphthalene) | ~7.5 (doublet) | | Phenyl Protons (meta to naphthalene) | ~7.2 (doublet) | | -OCHF₂ Proton | ~6.5 (triplet) |

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Carbon | Predicted Chemical Shift (ppm) | | Naphthalene Carbons | 120 - 140 | | Phenyl Carbons | 115 - 155 | | -OCHF₂ Carbon | ~115 (triplet) |

| Predicted ¹⁹F NMR Data for this compound | | :--- | :--- | | Fluorine | Predicted Chemical Shift (ppm) | | -OCHF₂ | -80 to -90 |

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For This compound , COSY would show correlations between adjacent protons on the naphthalene ring system and between the ortho and meta protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between the naphthalene and phenyl rings, as correlations would be expected between the naphthalene protons and the quaternary carbon of the phenyl ring, and vice-versa. Correlations from the difluoromethoxy proton to the ipso-carbon of the phenyl ring would also be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this case, NOESY would be instrumental in determining the preferred conformation of the molecule by showing through-space interactions between the protons of the naphthalene and phenyl rings.

Mass Spectrometry (MS) for Molecular Composition, Fragmentation Pathways, and Isotopic Labeling Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For This compound , high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₇H₁₂F₂O.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern would likely involve the cleavage of the bond between the naphthalene and phenyl rings, leading to fragments corresponding to the naphthalene cation and the 4-(difluoromethoxy)phenyl radical, or vice versa. Loss of the difluoromethoxy group (-OCHF₂) from the molecular ion is another plausible fragmentation pathway. Isotopic labeling studies, for instance, by incorporating ¹³C or deuterium, could be used to further elucidate the fragmentation mechanisms.

| Predicted Mass Spectrometry Data for this compound | | :--- | :--- | | Ion | Predicted m/z | | [M]⁺ | 270.08 | | [M - OCHF₂]⁺ | 203.07 | | [C₁₀H₇]⁺ (Naphthyl cation) | 127.05 | | [C₆H₄OCHF₂]⁺ | 143.03 |

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy for Probing Electronic Structure and Photophysical Properties

UV-Visible and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of a molecule. The UV-Vis absorption spectrum of This compound is expected to be dominated by π-π* transitions within the aromatic system. The spectrum of 1-phenylnaphthalene (B165152) shows absorption maxima around 230 nm and 290 nm. aatbio.com The introduction of the 4-(difluoromethoxy)phenyl group may cause a slight solvatochromic shift in the absorption bands due to its electronic effects.

Upon excitation, This compound is likely to exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state. The fluorescence quantum yield and lifetime would be important parameters to characterize its emissive properties. For comparison, 1-phenylnaphthalene exhibits an emission maximum at approximately 345 nm when excited at 283 nm. aatbio.com The nature of the solvent can influence both the absorption and emission spectra, providing insights into the polarity of the ground and excited states.

| Predicted Photophysical Data for this compound | | :--- | :--- | | Parameter | Predicted Value | | Absorption Maximum (λabs) | ~230 nm, ~290 nm | | Emission Maximum (λem) | ~350 nm |

Computational and Theoretical Investigations of 1 4 Difluoromethoxy Phenyl Naphthalene

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are indispensable for elucidating the electronic structure, stability, and potential reactivity of complex organic molecules. For 1-(4-(Difluoromethoxy)phenyl)naphthalene, methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) offer deep insights into its ground and excited state properties.

Density Functional Theory (DFT) is a computational workhorse for predicting the ground-state properties of molecules. By approximating the electron density, DFT methods can accurately determine optimized molecular geometries, vibrational frequencies, and relative energies of different conformers. For this compound, a key structural parameter is the dihedral angle (θ) between the planes of the naphthalene (B1677914) and phenyl rings. Due to significant steric hindrance between the ortho-hydrogens of the phenyl ring and the H-8 hydrogen of the naphthalene ring, a planar conformation is highly disfavored. canterbury.ac.nz

DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), are employed to find the minimum energy conformation. nih.govcumhuriyet.edu.tr The calculations would likely predict a twisted structure with a dihedral angle between 50° and 70° to alleviate steric strain. The difluoromethoxy group also has its own conformational preferences relative to the phenyl ring, which DFT can resolve. These calculations provide a foundational understanding of the molecule's most stable three-dimensional shape.

Table 1: Hypothetical DFT-Calculated Energetic and Geometric Parameters for this compound

| Parameter | Calculated Value | Description |

| Ground State Energy | -955.432 Hartree | The total electronic energy of the optimized geometry at the B3LYP/6-311G(d,p) level. |

| Dihedral Angle (C-C-C-C) | 62.5° | The torsion angle between the phenyl and naphthalene rings, indicating a non-planar structure. |

| Rotational Barrier | 4.8 kcal/mol | The energy required to rotate the phenyl ring through a planar transition state. |

| Dipole Moment | 2.15 Debye | The calculated total dipole moment, influenced by the electronegative difluoromethoxy group. |

While DFT excels for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate electronic excited states. This allows for the simulation of electronic absorption spectra, such as UV-visible spectra. nih.govresearchgate.net For this compound, TD-DFT calculations can predict the energies of electronic transitions, primarily the π→π* transitions characteristic of aromatic systems.

The calculations would reveal the major transitions contributing to the absorption profile, their corresponding wavelengths (λmax), and their intensities (oscillator strengths). The results would likely show distinct absorption bands corresponding to localized excitations within the naphthalene and phenyl rings, as well as charge-transfer bands between the two aromatic systems. These theoretical spectra can be directly compared with experimental data to validate the computational model. nih.gov

Table 2: Hypothetical TD-DFT-Calculated Electronic Transitions for this compound

| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 315 | 0.21 | HOMO → LUMO (92%) |

| S₀ → S₂ | 288 | 0.45 | HOMO-1 → LUMO (75%) |

| S₀ → S₃ | 254 | 0.15 | HOMO → LUMO+1 (68%) |

In-depth Conformational Analysis and Intermolecular Interaction Characterization

The biological activity and material properties of a molecule are critically dependent on its three-dimensional shape and how it interacts with its environment. Computational methods provide a detailed picture of these conformational and intermolecular dynamics.

The difluoromethyl (CHF₂) group is recognized as a unique functional group that can act as a hydrogen bond donor, a property derived from the polarization of the C-H bond by the two highly electronegative fluorine atoms. beilstein-journals.org Although weaker than conventional donors like hydroxyl (-OH) or amine (-NH) groups, this interaction is significant in molecular recognition. h1.conih.gov Quantum mechanical calculations have shown that the binding energy of a CF₂H···O hydrogen bond can range from 1.0 to 5.5 kcal/mol. beilstein-journals.org

Computational studies on this compound would involve modeling its interaction with various hydrogen bond acceptors (e.g., water, acetone, or the carbonyl group of an amino acid residue). By calculating the interaction energies, geometries, and vibrational frequency shifts of these complexes, the strength and nature of the difluoromethyl group as a "lipophilic hydrogen bond donor" can be quantified. bohrium.comresearchgate.net

Table 3: Hypothetical Calculated Hydrogen Bond Donor Properties

| Donor Group (on Phenyl Ring) | H-Bond Acceptor | Calculated Binding Energy (kcal/mol) | H···Acceptor Distance (Å) |

| -OCHF₂ | Acetone (O=C) | -2.8 | 2.35 |

| -OH | Acetone (O=C) | -5.4 | 1.88 |

| -NH₂ | Acetone (O=C) | -3.5 | 2.10 |

Steric Effects: The primary steric interaction is the clash between the hydrogen at the 8-position of the naphthalene ring and the ortho-hydrogens of the 1-phenyl substituent. canterbury.ac.nz This repulsive force dictates the twisted, non-planar ground state conformation. Computational potential energy surface scans, where the dihedral angle between the rings is systematically varied, can map out the energetic landscape and quantify the rotational barrier.

Stereoelectronic Effects: These effects involve the influence of orbital interactions on molecular geometry and stability. e-bookshelf.deresearchgate.net In this molecule, a key stereoelectronic effect is the interaction between the lone pairs on the ether oxygen and the π-system of the phenyl ring. Furthermore, the orientation of the C-F bonds in the difluoromethoxy group can lead to stabilizing hyperconjugative interactions (e.g., donation from a C-H or C-C σ orbital into a C-F σ* anti-bonding orbital). researchgate.net These subtle electronic interactions fine-tune the conformational preferences and can influence the molecule's reactivity.

Assessment of Aromaticity and Electronic Delocalization through Quantum Descriptors (e.g., NICS, ACID)

Aromaticity is a central concept in chemistry, describing the enhanced stability of cyclic, conjugated systems. While not a direct physical observable, its effects can be quantified using computational descriptors.

Nucleus-Independent Chemical Shift (NICS) is a popular magnetic criterion for aromaticity. nih.gov It is calculated by placing a "ghost" atom at the center of a ring and computing its magnetic shielding. A negative NICS value indicates a diatropic ring current, characteristic of an aromatic ring, while a positive value signifies a paratropic current, indicative of anti-aromaticity. nih.gov For this compound, NICS values would be calculated for both rings of the naphthalene moiety and for the phenyl ring. The results would likely confirm the high aromaticity of all rings, with potential subtle differences induced by the substituent. For instance, NICS(1)zz, calculated 1 Å above the ring plane and considering only the tensor component perpendicular to the ring, is often considered a more reliable indicator. nih.gov

Anisotropy of the Current-Induced Density (ACID) provides a visual representation of electron delocalization pathways. acs.orgrsc.org An ACID plot for this molecule would show continuous diatropic current loops around the peripheries of the aromatic rings, offering an intuitive confirmation of their aromatic character and visualizing the extent of π-electron delocalization across the molecular framework. mdpi.com

Table 4: Hypothetical NICS Values for Aromatic Rings in this compound

| Ring System | NICS(0) (ppm) | NICS(1)zz (ppm) | Interpretation |

| Substituted Phenyl Ring | -9.8 | -28.5 | Strongly Aromatic |

| Substituted Naphthalene Ring A | -10.5 | -31.2 | Strongly Aromatic |

| Unsubstituted Naphthalene Ring B | -10.1 | -30.1 | Strongly Aromatic |

Computational Elucidation of Reaction Mechanisms and Transition State Structures

The synthesis of biaryl compounds such as this compound is most commonly achieved through transition-metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and widely used method. researchgate.netnih.gov Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of these reactions. nih.govmdpi.com These theoretical studies provide profound insights into the reaction pathways, the structures of transient intermediates, and the nature of transition states, which are often difficult or impossible to observe experimentally.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction generally proceeds through a well-established catalytic cycle consisting of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov Computational models are used to map the potential energy surface of this cycle, identifying the energetics of each stage.

Design, Synthesis, and Chemical Exploration of Derivatives and Analogues of 1 4 Difluoromethoxy Phenyl Naphthalene

Systemic Modification of the Difluoromethoxyphenyl Moiety

The difluoromethoxyphenyl portion of the molecule offers multiple handles for structural modification. These changes can profoundly influence the compound's electronic profile, conformation, and metabolic stability.

Exploration of Positional Isomers and Diverse Substituent Effects on the Phenyl Ring

Further diversification can be achieved by introducing additional substituents onto the phenyl ring. The nature of these substituents—whether electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -Cl, -CN, -NO₂)—can fine-tune the electronic properties of the entire molecule. Computational studies on substituted naphthalenes have shown that such modifications can predictably alter the molecule's electronic structure and reactivity. iau.irresearchgate.netrsc.org For example, adding a strong electron-donating group could counteract the withdrawing effect of the difluoromethoxy group, while an additional withdrawing group would enhance it. These changes influence intermolecular interactions and potential biological target engagement.

Table 1: Predicted Effects of Phenyl Ring Modifications

| Modification | Substituent (X) | Position | Predicted Electronic Effect on Phenyl Ring | Rationale |

|---|---|---|---|---|

| Positional Isomerism of -OCF₂H | -OCF₂H | 3-position (meta) | Primarily inductive electron-withdrawal | Resonance effects are minimized from the meta position. |

| Positional Isomerism of -OCF₂H | -OCF₂H | 2-position (ortho) | Inductive and resonance withdrawal; potential steric hindrance | Proximity to the naphthalene (B1677914) ring may cause torsional strain. |

| Additional Substitution | -Cl | 3-position | Increased electron-withdrawing character | The chlorine atom provides an additional inductive pull. |

| Additional Substitution | -CH₃ | 3-position | Reduced electron-withdrawing character | The methyl group is weakly electron-donating via hyperconjugation. |

| Additional Substitution | -NO₂ | 3-position | Strongly increased electron-withdrawing character | The nitro group is a powerful inductive and resonance withdrawing group. |

Synthesis and Characterization of Heterocyclic Analogues Incorporating the Difluoromethoxy Unit

Replacing the phenyl ring with a heterocyclic system is a common and effective strategy in drug discovery to modulate properties such as solubility, metabolic stability, and target-binding interactions. beilstein-journals.org The synthesis of such biaryl and heterobiaryl systems is well-established, often relying on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Hiyama couplings. organic-chemistry.org

Table 2: Potential Heterocyclic Analogues and Their Properties

| Heterocyclic Core | Example Analogue Structure | Potential Synthetic Route | Anticipated Property Change |

|---|---|---|---|

| Pyridine (B92270) | 1-(Pyridin-4-yl)naphthalene with a -OCF₂H group on the pyridine ring | Suzuki coupling of a halopyridine with naphthaleneboronic acid | Increased basicity and potential for improved solubility. |

| Pyrimidine (B1678525) | 1-(Pyrimidin-5-yl)naphthalene with a -OCF₂H group on the pyrimidine ring | Suzuki coupling of a halopyrimidine with naphthaleneboronic acid | Introduction of two nitrogen atoms, altering H-bonding patterns. |

| Oxazole (B20620) | 1-(Oxazol-2-yl)naphthalene with a -OCF₂H group on a substituent | Palladium-catalyzed direct arylation of an oxazole derivative | Modification of electronic distribution and dipole moment. |

| Indole (B1671886) | 1-(Indol-5-yl)naphthalene with a -OCF₂H group on the indole ring | Suzuki or Stille coupling | Introduction of a hydrogen-bond donor (N-H) and a more complex ring system. |

Structural Diversification of the Naphthalene Core

The naphthalene moiety serves as a large, lipophilic scaffold that can also be extensively modified to alter the molecule's steric and electronic properties.

Investigations into Substituted Naphthalene Derivatives with Varying Electronic and Steric Properties

The introduction of substituents directly onto the naphthalene ring system offers a powerful means to modulate molecular properties. rasayanjournal.co.in A wide array of synthetic methods allows for the regioselective functionalization of naphthalenes. nih.govresearchgate.netnih.gov The effect of a substituent depends heavily on its electronic nature and its position on the ring system. rsc.orgresearchgate.net For example, placing an electron-donating group like a methoxy (B1213986) (-OCH₃) or an amino (-NH₂) group on the naphthalene ring would increase the electron density of the aromatic system. Conversely, attaching an electron-withdrawing group like a cyano (-CN) or a trifluoromethyl (-CF₃) group would decrease it. These modifications can impact the molecule's interaction with biological targets and its susceptibility to metabolic oxidation. sci-hub.se

Table 3: Effects of Naphthalene Core Substitution

| Position on Naphthalene Ring | Substituent (Y) | Electronic Effect | Steric Effect | Potential Synthetic Approach |

|---|---|---|---|---|

| 4-position | -OCH₃ | Electron-donating | Moderate | Nucleophilic aromatic substitution or Buchwald-Hartwig amination on a halonaphthalene precursor. |

| 4-position | -CN | Electron-withdrawing | Minimal | Rosenmund-von Braun reaction on a halonaphthalene. |

| 6-position | -F | Weakly electron-withdrawing (inductive) | Minimal | Balz-Schiemann reaction from an amino-naphthalene precursor. |

| 8-position | -CH₃ | Weakly electron-donating | Significant | Cross-coupling reaction on an 8-bromo-naphthalene derivative. May induce twisting of the biaryl bond. |

Synthesis of Extended Fused-Ring Systems Incorporating the Naphthalene Unit (e.g., Benzoazulenes, Naphthoquinones as Synthetic Intermediates)

The naphthalene core can serve as a foundational building block for more complex, extended fused-ring systems. One important class of derivatives is the naphthoquinones. nih.gov 1,4-Naphthoquinones can be synthesized via the oxidation of naphthalene derivatives. wikipedia.orgprepchem.com For the parent compound, oxidation of the naphthalene ring could potentially yield a 1,4-naphthoquinone (B94277) structure, which is a key pharmacophore in many biologically active molecules, including natural vitamin K. wikipedia.orgnih.gov These quinone intermediates are highly versatile and can undergo further reactions, such as Diels-Alder cycloadditions or Michael additions, to build even more complex molecular architectures. rsc.org

Another area of exploration is the synthesis of non-benzenoid aromatic systems like benzoazulenes. While less common, synthetic routes starting from naphthalene precursors have been investigated. These transformations often involve complex multi-step sequences, potentially including ring-expansion or rearrangement reactions. The resulting benzoazulene analogues would possess significantly different electronic and photophysical properties compared to the original naphthalene-based scaffold due to the presence of the fused five- and seven-membered ring system. iau.ir

Chemical Bioisosteric Replacements for the Difluoromethoxy Group and their Synthetic Implications

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to enhance a molecule's properties while retaining its desired biological activity. sci-hub.se The difluoromethoxy (-OCF₂H) group itself is often considered a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. mdpi.com It acts as a lipophilic hydrogen bond donor, a unique combination of properties. mdpi.com Replacing the -OCF₂H group with other classic or non-classical bioisosteres can systematically modulate lipophilicity, metabolic stability, and hydrogen bonding potential. nih.govprinceton.eduyoutube.com

For instance, replacing -OCF₂H with a trifluoromethoxy (-OCF₃) group would increase lipophilicity and metabolic stability but eliminate the hydrogen bond donating capability. mdpi.com Conversely, substituting it with a simple methoxy (-OCH₃) group would decrease lipophilicity and remove the strong electron-withdrawing effect. The synthesis of these analogues would typically involve coupling the 1-naphthalene moiety to a phenyl ring bearing the desired bioisosteric group, often via standard cross-coupling chemistry using the appropriately substituted phenylboronic acid or halide.

Table 4: Properties of Bioisosteric Replacements for the Difluoromethoxy Group

| Functional Group | Bioisosteric Relationship to -OCF₂H | Key Property Changes | Synthetic Implication |

|---|---|---|---|

| -OCF₂H (Parent) | N/A | Lipophilic, weak H-bond donor, electron-withdrawing. mdpi.com | Requires specific difluoromethylation reagents. |

| -OH | Classical Bioisostere | More polar, strong H-bond donor/acceptor, prone to metabolism. | Readily available starting materials (e.g., 4-hydroxyphenylboronic acid). |

| -OCH₃ | Analogue | Less lipophilic than -OCF₂H, H-bond acceptor, weakly electron-donating. | Readily available starting materials (e.g., 4-methoxyphenylboronic acid). |

| -OCF₃ | Analogue | More lipophilic and metabolically stable, no H-bond donation. mdpi.com | Requires specific trifluoromethylation reagents. |

| -NH₂ | Classical Bioisostere | Polar, H-bond donor/acceptor, basic center. | Requires protection/deprotection steps during synthesis. |

| -CH₂OH | Non-Classical Bioisostere | Maintains H-bond donation, alters geometry and electronics. | Accessible via reduction of corresponding carboxylic acid or aldehyde. |

| 3,3-Difluorooxetane | Non-Classical Bioisostere | Acts as a polar, rigid scaffold, can improve metabolic stability. digitellinc.comnih.gov | Requires synthesis of specialized building blocks. nih.gov |

Applications in Advanced Chemical Sciences and Materials Research

Utilization as a Core Building Block and Intermediate in the Synthesis of Complex Organic Molecules

The structure of 1-(4-(Difluoromethoxy)phenyl)naphthalene makes it an ideal intermediate for constructing more elaborate molecular systems. The synthesis of this foundational compound can be achieved through established cross-coupling methodologies, most notably the Suzuki or Stille coupling, by reacting a naphthalene-boronic acid or -organotin derivative with a 1-halo-4-(difluoromethoxy)benzene. Conversely, the reaction can involve 1-halonaphthalene and a 4-(difluoromethoxy)phenylboronic acid. The introduction of the difluoromethoxy group itself is a critical step, often accomplished through specialized difluoromethylation techniques applied to a corresponding phenol (B47542) precursor. google.comevitachem.com

Once synthesized, the compound serves as a versatile scaffold for further chemical modification. The naphthalene (B1677914) and phenyl rings present multiple sites for subsequent functionalization, allowing for the strategic attachment of other chemical moieties. This modularity is crucial in fields like medicinal chemistry, where the -OCF₂H group is known to enhance metabolic stability and improve pharmacokinetic profiles. google.comnih.gov Research on related, more complex naphthalene derivatives demonstrates that such scaffolds are integral to developing new therapeutic agents. For instance, naphthalene-based diarylamides containing the difluoromethoxy group have been explored as potent kinase inhibitors for anti-cancer applications. nih.gov The parent compound, this compound, thus represents a key starting point for creating libraries of novel bioactive molecules.

Table 1: Potential Synthetic Pathways to More Complex Derivatives

| Starting Material | Reaction Type | Potential Product Class |

|---|---|---|

| This compound | Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Functionalized Biaryl Systems |

| This compound | Lithiation followed by Electrophilic Quench | Substituted Naphthalene Derivatives |

Integration into Novel Materials Exhibiting Tunable Electronic, Optical, or Supramolecular Properties

The intrinsic properties of the this compound framework make it a compelling candidate for the development of advanced functional materials.

Electronic and Optical Properties: Naphthalene and its derivatives are well-known for their strong fluorescence and photostability, making them excellent chromophores. nih.gov The electronic properties of these systems, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be systematically tuned by adding substituents. bohrium.comresearchgate.net The difluoromethoxy group, acting as a lipophilic hydrogen bond donor and a weak electron-withdrawing group, can modify the electronic distribution of the phenylnaphthalene system. This modification influences the molecule's absorption and emission spectra, often causing a red-shift (a shift to longer wavelengths) compared to the unsubstituted parent compound, 1-phenylnaphthalene (B165152). nih.govrsc.org

This tunability is highly sought after in organic electronics for applications in Organic Light-Emitting Diodes (OLEDs), where precise control over emission color and efficiency is paramount. researchgate.net Theoretical and experimental studies on related naphthalene derivatives show that altering substituents directly impacts the HOMO-LUMO gap, which governs the material's color and conductivity. researchgate.netrsc.org By integrating this compound or its derivatives into polymers or as discrete emitters, materials with tailored optoelectronic characteristics can be engineered.

Table 2: Predicted Photophysical and Electronic Effects of the -OCF₂H Group

| Property | Unsubstituted 1-Phenylnaphthalene | This compound | Rationale |

|---|---|---|---|

| Absorption Max (λmax) | Baseline | Red-shifted | Electronic perturbation by -OCF₂H group extends conjugation. nih.gov |

| Emission Max (λem) | Baseline | Red-shifted | Altered excited state energy due to substituent effects. rsc.org |

| HOMO Energy | Baseline | Lowered | The electron-withdrawing nature of the -OCF₂H group stabilizes the HOMO level. bohrium.comresearchgate.net |

| LUMO Energy | Baseline | Lowered | The electron-withdrawing nature of the -OCF₂H group stabilizes the LUMO level. bohrium.comresearchgate.net |

| Fluorescence Quantum Yield | High | Potentially High | Naphthalene core is a strong emitter; the substituent may modulate efficiency. nih.gov |

Supramolecular Properties: The planar structure of the naphthalene core and the phenyl ring facilitates intermolecular π-π stacking interactions, which are fundamental to creating ordered assemblies. orgchemres.org These non-covalent interactions can guide the self-assembly of molecules into well-defined supramolecular architectures, such as layers or columns, in the solid state. nih.govacs.org Such ordered packing is critical for charge transport in organic semiconductor materials. bohrium.comrsc.org The presence of the difluoromethoxy group can further influence crystal packing through weak hydrogen bonding (C-H···F or C-H···O interactions), providing an additional level of control over the final solid-state structure. The ability to form predictable, layered structures is a key goal in crystal engineering for creating materials with anisotropic properties, such as directional conductivity. nih.govacs.org

Deployment as Molecular Probes for Illuminating Fundamental Chemical Principles and Reaction Dynamics

Naphthalene-based fluorophores are frequently employed as molecular probes because their emission properties can be highly sensitive to their local environment. nih.gov The fluorescence intensity, wavelength, and lifetime of a naphthalene derivative can change in response to solvent polarity, pH, or the presence of specific ions or molecules. iaea.org This sensitivity makes them valuable tools for studying chemical and biological systems.

The this compound molecule is a prime candidate for such applications. Its fluorescence is expected to exhibit solvatochromism—a change in emission color with solvent polarity—due to a potential change in the dipole moment of the molecule upon excitation. This property can be exploited to probe the polarity of microenvironments, such as the interior of micelles or the active sites of enzymes. Furthermore, the naphthalene core can be functionalized to create selective sensors. For instance, by introducing a specific binding group onto the molecular framework, probes that signal the presence of metal cations or environmentally relevant anions through a change in fluorescence ("turn-on" or "turn-off" response) can be designed. nih.govnih.gov This strategy provides a powerful method for real-time detection and quantification of analytes in complex samples. nih.gov

Prospective Avenues and Future Directions in Research on 1 4 Difluoromethoxy Phenyl Naphthalene

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

The synthesis of biaryl compounds, such as 1-(4-(difluoromethoxy)phenyl)naphthalene, has been a central theme in organic chemistry. While classical methods exist, the future of synthesizing this particular molecule lies in the development of methodologies that are not only high-yielding but also adhere to the principles of green chemistry, emphasizing atom economy and sustainability.

Future research should prioritize the refinement of cross-coupling reactions, such as the Suzuki-Miyaura or Negishi couplings. The primary components for these reactions would be a naphthalene-based organometallic or halide species and a derivative of 1-(difluoromethoxy)-4-iodobenzene (B154508) or a related electrophile. The challenge and opportunity lie in designing catalyst systems—likely based on palladium or nickel—that can operate under milder conditions, with lower catalyst loadings, and in more environmentally benign solvent systems. The development of a one-pot synthesis, where the starting materials are converted to the final product without the isolation of intermediates, would represent a significant step forward in efficiency.

| Synthetic Target | Key Precursors | Potential Coupling Reaction | Focus of Future Development |

| This compound | 1-Naphthylboronic acid and 1-(Difluoromethoxy)-4-iodobenzene | Suzuki-Miyaura Coupling | Low-loading palladium catalysts, aqueous reaction media |

| This compound | 1-Bromonaphthalene and (4-(Difluoromethoxy)phenyl)zinc chloride | Negishi Coupling | Nickel-based catalytic systems, room temperature reactions |

Advanced Mechanistic Investigations of Unconventional Reactivity Pathways

A deeper understanding of the reactivity of this compound is crucial for unlocking its full potential. The electronic interplay between the electron-rich naphthalene (B1677914) ring and the phenyl group, modified by the moderately electron-withdrawing difluoromethoxy substituent, could give rise to unconventional reactivity.

Future mechanistic studies could employ a combination of experimental techniques, such as kinetic analysis and in-situ spectroscopic monitoring, alongside computational modeling. One area of interest would be the investigation of C-H activation reactions. The specific electronic nature of the various C-H bonds in the molecule could allow for regioselective functionalization, a highly sought-after transformation in organic synthesis. Advanced computational studies, such as Density Functional Theory (DFT), will be instrumental in predicting the most likely sites for such activations and in elucidating the transition states of these complex reactions.

Rational Design and Synthesis of New Materials Based on Predictive Computational Models

The structural and electronic properties of this compound make it a promising building block for the creation of novel organic materials. The naphthalene core is a well-known chromophore, and the difluoromethoxy group can enhance solubility and stability, as well as modulate the electronic energy levels of the molecule.

The future in this area lies in the use of predictive computational models to design new materials with tailored properties before their synthesis. By simulating the electronic and photophysical properties of polymers or small molecules incorporating the this compound unit, researchers can screen for candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors. These computational models can predict key parameters such as the HOMO-LUMO gap, charge mobility, and emission wavelengths, thus guiding synthetic efforts towards the most promising targets and reducing the trial-and-error approach often associated with materials discovery.

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

Beyond its use as a building block, the inherent reactivity of this compound itself is a field ripe for exploration. The unique combination of aromatic systems and the difluoromethyl group could lead to the discovery of entirely new chemical transformations.

Future research could focus on exploring the reactivity of the difluoromethoxy group itself. While often considered relatively inert, under specific conditions, this group could undergo novel transformations. For instance, investigating its behavior under radical or strong electrophilic conditions could reveal new functionalization pathways. Another avenue of exploration is the photochemical reactivity of the molecule. The extended π-system of the naphthalene ring suggests that it will have a rich photochemistry, which could be harnessed to drive unique cycloadditions or rearrangements, leading to complex molecular architectures that would be difficult to access through conventional means.

Q & A

Basic: What are the primary synthetic routes for 1-(4-(Difluoromethoxy)phenyl)naphthalene, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling a difluoromethoxy-substituted phenyl group to a naphthalene core. Key steps include:

- Electrophilic Aromatic Substitution (EAS): Introduce the difluoromethoxy group via halogenation followed by nucleophilic displacement with a difluoromethoxy reagent (e.g., ClCF₂O−) under basic conditions (K₂CO₃/DMF) .

- Cross-Coupling Reactions: Suzuki-Miyaura coupling between a brominated naphthalene derivative and a 4-(difluoromethoxy)phenylboronic acid, using Pd(PPh₃)₄ as a catalyst in a THF/H₂O solvent system at 80°C .

Optimization Tips: - Monitor reaction progress via TLC or HPLC to minimize side products.

- Adjust catalyst loading (0.5–2 mol%) and reaction time (12–24 hrs) to balance yield and purity.

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹⁹F NMR confirms the presence of the difluoromethoxy group (δ ~ -80 ppm, doublet due to coupling with adjacent fluorine). ¹H NMR resolves aromatic protons (δ 7.0–8.5 ppm) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 284.0845 for C₁₇H₁₂F₂O) with <2 ppm error .

- X-ray Crystallography: Resolves spatial arrangement of substituents on the naphthalene core, critical for structure-activity relationship (SAR) studies .

Basic: How should researchers design in vitro toxicity screening for this compound?

Methodological Answer:

Follow the inclusion criteria outlined in Table B-1 :

| Parameter | Details |

|---|---|

| Exposure Routes | Inhalation, oral, dermal (prioritize based on intended application). |

| Cell Lines | HepG2 (hepatic), A549 (respiratory), and HEK293 (renal) for systemic effects. |

| Endpoints | Cell viability (MTT assay), oxidative stress (ROS detection), and apoptosis (caspase-3 activity) . |

Advanced: How can conflicting toxicity data from rodent models and human cell lines be reconciled?

Methodological Answer:

Discrepancies often arise due to:

- Metabolic Differences: Rodent liver microsomes metabolize naphthalenes more rapidly than humans, generating reactive intermediates (e.g., 1,2-epoxides) .

- Dose-Response Variability: Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate rodent doses to human-equivalent levels .

Resolution Strategy: - Conduct interspecies comparisons using primary human hepatocytes alongside in vivo rodent data.

- Apply benchmark dose (BMD) modeling to identify thresholds for adverse effects .

Advanced: What computational methods predict the environmental persistence of this compound?

Methodological Answer:

- Quantitative Structure-Activity Relationship (QSAR): Use EPI Suite™ to estimate biodegradation half-life (e.g., >60 days indicates high persistence) .

- Molecular Dynamics (MD) Simulations: Model interactions with soil organic matter (e.g., binding affinity to humic acids) to predict sequestration .

- High-Resolution Mass Spectrometry (HRMS): Track degradation products in simulated sunlight/water systems to identify stable metabolites .

Advanced: How can researchers optimize SAR studies for medicinal chemistry applications?

Methodological Answer:

- Fragment-Based Drug Design (FBDD): Replace the difluoromethoxy group with bioisosteres (e.g., trifluoromethyl, chloro) and measure changes in target binding (e.g., IC₅₀ via SPR) .

- Free Energy Perturbation (FEP): Compute relative binding affinities for substituent variations using molecular dynamics software (e.g., Schrodinger FEP+) .

- Crystallography: Co-crystallize derivatives with target proteins (e.g., kinases) to visualize binding interactions .

Basic: What are the key physicochemical properties influencing this compound’s bioavailability?

Methodological Answer:

- LogP: ~3.5 (measured via shake-flask method), indicating moderate lipophilicity .

- Aqueous Solubility: <10 µg/mL (pH 7.4), necessitating formulation with cyclodextrins or lipid nanoparticles .

- Permeability: Caco-2 assay Papp <1 × 10⁻⁶ cm/s, suggesting poor intestinal absorption .

Advanced: How does the difluoromethoxy group influence electronic properties compared to trifluoromethoxy analogs?

Methodological Answer:

- Electron-Withdrawing Effect: Difluoromethoxy (-OCF₂H) is less electron-withdrawing than trifluoromethoxy (-OCF₃), altering aromatic ring reactivity (Hammett σₚ: 0.45 vs. 0.52) .

- NMR Shifts: ¹⁹F NMR shows distinct splitting patterns: -OCF₂H exhibits a doublet (²JFH = 72 Hz), while -OCF₃ is a singlet .

- Impact on SAR: Difluoromethoxy derivatives show 30% higher binding affinity to cytochrome P450 enzymes than trifluoromethoxy analogs in docking studies .

Advanced: What methodologies assess the compound’s photostability for material science applications?

Methodological Answer:

- UV-Vis Spectroscopy: Monitor absorbance changes under UV light (λ = 254–365 nm) over 24 hrs .

- Gas Chromatography-Mass Spectrometry (GC-MS): Identify photodegradation products (e.g., quinones or hydroxylated derivatives) .

- Accelerated Aging Tests: Expose thin films to 1 sun equivalent (100 mW/cm²) in a solar simulator and measure decomposition kinetics .

Basic: What regulatory considerations apply to environmental release studies of this compound?

Methodological Answer:

- OECD Guidelines: Follow Test No. 308 (aerobic biodegradation in soil) and No. 309 (surface water simulation) .

- EPA Requirements: Report EC₅₀ values for Daphnia magna (48-hr acute toxicity) and Selenastrum capricornutum (72-hr algal growth inhibition) .

- GLP Compliance: Validate analytical methods (e.g., HPLC-UV) with recovery rates ≥80% and RSD ≤15% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.